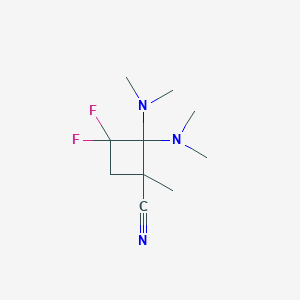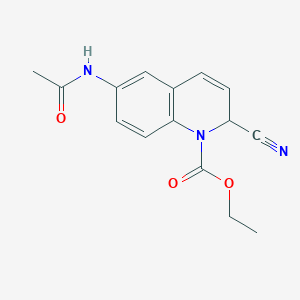
ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an acetamido group, a cyano group, and an ethyl ester group attached to a quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of microwave-assisted synthesis. These methods not only improve the yield but also reduce the environmental impact by minimizing the use of hazardous solvents .
化学反応の分析
Types of Reactions
Ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acetamido groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxy-2-quinolones and fused heterocycles. These products often exhibit unique biological activities and are valuable in drug research and development .
科学的研究の応用
Ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate has several scientific research applications:
作用機序
The mechanism of action of ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them potential anticancer agents .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit similar biological activities.
Cyanoacetamide derivatives: These compounds have a cyano group and an acetamido group, making them structurally similar to ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate.
Uniqueness
This compound is unique due to the presence of the ethyl ester group, which can influence its reactivity and biological activity.
特性
CAS番号 |
191979-02-9 |
|---|---|
分子式 |
C15H15N3O3 |
分子量 |
285.30 g/mol |
IUPAC名 |
ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H15N3O3/c1-3-21-15(20)18-13(9-16)6-4-11-8-12(17-10(2)19)5-7-14(11)18/h4-8,13H,3H2,1-2H3,(H,17,19) |
InChIキー |
PWAIEYVGHRQAPR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C(C=CC2=C1C=CC(=C2)NC(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
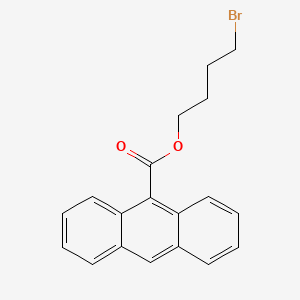
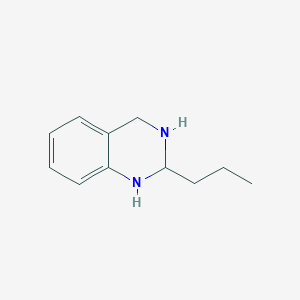
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)

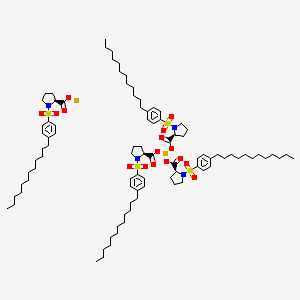
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)



![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
